molecular formula C6H6N2O B167532 4-Pyridinealdoxime CAS No. 1637-52-1

4-Pyridinealdoxime

Cat. No.: B167532
CAS No.: 1637-52-1
M. Wt: 122.12 g/mol
InChI Key: XFNAGAQPPRZSFP-UHFFFAOYSA-N
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Description

4-Pyridinealdoxime is an organic compound belonging to the class of pyridine derivatives. It is characterized by the presence of an aldoxime functional group attached to the fourth position of the pyridine ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Pyridinealdoxime can be synthesized through several methods. One common approach involves the reaction of pyridine-4-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide or sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium, leading to the formation of pyridine-4-aldoxime .

Industrial Production Methods: Industrial production of pyridine-4-aldoxime often involves optimized reaction conditions to maximize yield and purity. Methods such as microwave-assisted synthesis and the use of deep eutectic solvents have been explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Pyridinealdoxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

4-Pyridinealdoxime exerts its effects primarily through the reactivation of acetylcholinesterase, an enzyme inhibited by organophosphate compounds. The aldoxime group interacts with the phosphorylated enzyme, cleaving the phosphate-ester bond and restoring enzyme activity. This mechanism is crucial in the treatment of organophosphate poisoning .

Comparison with Similar Compounds

  • Pyridine-3-aldoxime
  • Isonicotinamide
  • Nicotinamide

Comparison: 4-Pyridinealdoxime is unique due to its specific position of the aldoxime group on the pyridine ring, which influences its reactivity and biological activity. Compared to pyridine-3-aldoxime, pyridine-4-aldoxime exhibits different chemical behavior and applications. Isonicotinamide and nicotinamide, while structurally related, lack the aldoxime functional group, resulting in distinct properties and uses .

Properties

IUPAC Name

(NE)-N-(pyridin-4-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c9-8-5-6-1-3-7-4-2-6/h1-5,9H/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYLBLSSPQTTHT-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80896842
Record name 4-Pyridinealdoxime
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Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696-54-8
Record name Pyridine-4-aldoxime
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Record name Pyridine-4-aldoxime
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Record name 4-Pyridinealdoxime
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Record name Isonicotinaldehyde oxime
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